molecular formula C15H14N2O3 B14466577 3-Benzyl-6-nitro-3,4-dihydro-2h-1,3-benzoxazine CAS No. 72410-90-3

3-Benzyl-6-nitro-3,4-dihydro-2h-1,3-benzoxazine

Cat. No.: B14466577
CAS No.: 72410-90-3
M. Wt: 270.28 g/mol
InChI Key: GJNAOJMUSYAAOQ-UHFFFAOYSA-N
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Description

3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine typically involves a Mannich condensation reaction. This reaction is carried out by reacting a substituted phenol with formaldehyde and an aromatic amine under acidic or basic conditions . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo-derivatives, amino derivatives, and various substituted benzoxazines .

Scientific Research Applications

3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-nitro-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential for use in various applications, distinguishing it from other benzoxazine derivatives .

Properties

CAS No.

72410-90-3

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

3-benzyl-6-nitro-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H14N2O3/c18-17(19)14-6-7-15-13(8-14)10-16(11-20-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2

InChI Key

GJNAOJMUSYAAOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OCN1CC3=CC=CC=C3

Origin of Product

United States

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